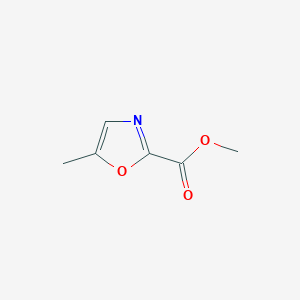

Methyl 5-methyloxazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

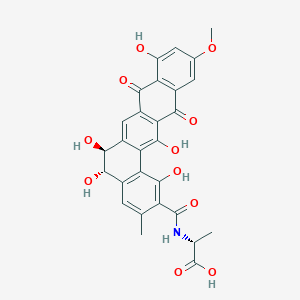

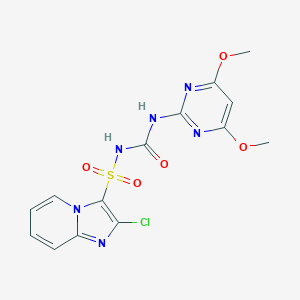

“Methyl 5-methyloxazole-2-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It is also known by other synonyms such as “METHYL 5-METHYLOXAZOLE-2-CARBOXYLATE”, “METHYL 5-METHYL-1,3-OXAZOLE-2-CARBOXYLATE”, and "5-METHYL-2-OXAZOLECARBOXYLIC ACID METHYL ESTER" .

Molecular Structure Analysis

The molecular structure of “Methyl 5-methyloxazole-2-carboxylate” includes 10 heavy atoms . The InChI code for this compound isInChI=1S/C6H7NO3/c1-4-3-7-5 (10-4)6 (8)9-2/h3H,1-2H3 . Physical And Chemical Properties Analysis

“Methyl 5-methyloxazole-2-carboxylate” has a molecular weight of 141.12 g/mol . It has a computed XLogP3-AA value of 0.9 , indicating its lipophilicity. It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 52.3 Ų .科学的研究の応用

Antimycobacterial Agents

Methyl 5-methyloxazole-2-carboxylate can be used to develop new classes of antimycobacterial agents. These agents have the ability to interfere with iron homeostasis, which is crucial for the survival and virulence of Mycobacterium tuberculosis .

Anti-Biofilm Agents

Compounds derived from Methyl 5-methyloxazole-2-carboxylate have shown potential in inhibiting biofilm formation of Staphylococcus aureus . Biofilms are a major concern in medical devices and implants as they are resistant to antibiotics and immune responses.

Cytotoxic Agents

Some derivatives of Methyl 5-methyloxazole-2-carboxylate have shown cytotoxic activity against certain cancer cell lines . This suggests potential applications in cancer therapy.

Antibacterial Agents

Methyl 5-methyloxazole-2-carboxylate derivatives have demonstrated antibacterial activities . This opens up possibilities for the development of new antibiotics, especially in the era of increasing antibiotic resistance.

Iron Acquisition Inhibitors

Compounds derived from Methyl 5-methyloxazole-2-carboxylate can inhibit the iron acquisition process in Mycobacterium tuberculosis . This could lead to the development of new therapeutic strategies for tuberculosis.

Drug Delivery Systems

Due to its small size and hydrophilic nature, Methyl 5-methyloxazole-2-carboxylate could potentially be used in drug delivery systems to enhance the permeability of drugs across biological membranes .

特性

IUPAC Name |

methyl 5-methyl-1,3-oxazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c1-4-3-7-5(10-4)6(8)9-2/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCUNDMASKBAML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-methyloxazole-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

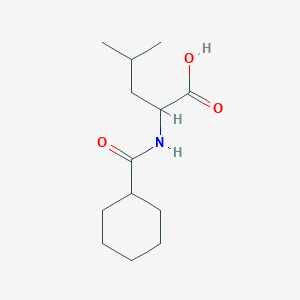

![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)

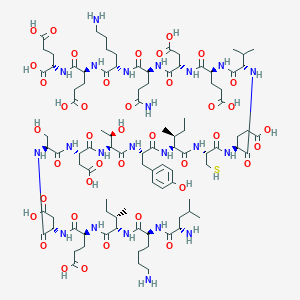

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

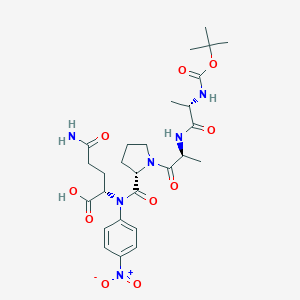

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)